molecular formula C18H21N3O3S B11643509 N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B11643509
M. Wt: 359.4 g/mol
InChI Key: OENLCORNHKKFSH-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with the molecular formula C18H21N3O3S and a molecular weight of 359.4 g/mol. This compound is characterized by the presence of a dimethylamino group, a carbamothioyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4-dimethoxybenzamide: Similar structure but with different positions of the methoxy groups.

    N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide: Contains additional ethoxy groups, which may alter its chemical properties and reactivity.

Uniqueness

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of dimethylamino, carbamothioyl, and methoxy groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C18H21N3O3S/c1-21(2)14-7-5-13(6-8-14)19-18(25)20-17(22)12-9-15(23-3)11-16(10-12)24-4/h5-11H,1-4H3,(H2,19,20,22,25)

InChI Key

OENLCORNHKKFSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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